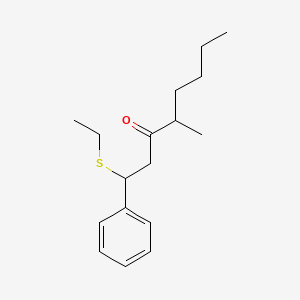
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one is an organic compound with the molecular formula C17H26OS This compound is characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to an octanone backbone
Preparation Methods
The synthesis of 1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one can be achieved through several synthetic routes. One common method involves the condensation reaction between an appropriate thiol and a ketone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can interfere with cellular processes essential for microbial survival.
Comparison with Similar Compounds
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one can be compared with similar compounds such as:
1-Methylsulfanyl-4-methyl-1-phenyloctan-3-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Ethylsulfanyl-4-methyl-1-phenylhexan-3-one: Similar structure but with a shorter hexanone backbone.
1-Ethylsulfanyl-4-methyl-1-phenylbutan-3-one: Similar structure but with an even shorter butanone backbone. The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which may confer distinct chemical and biological properties.
Properties
CAS No. |
77921-33-6 |
|---|---|
Molecular Formula |
C17H26OS |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-ethylsulfanyl-4-methyl-1-phenyloctan-3-one |
InChI |
InChI=1S/C17H26OS/c1-4-6-10-14(3)16(18)13-17(19-5-2)15-11-8-7-9-12-15/h7-9,11-12,14,17H,4-6,10,13H2,1-3H3 |
InChI Key |
NXDXTCXOKJTATK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)CC(C1=CC=CC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)


![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
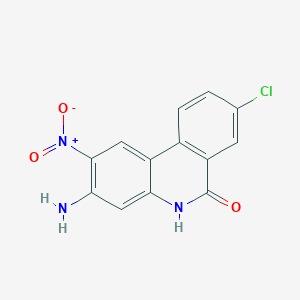
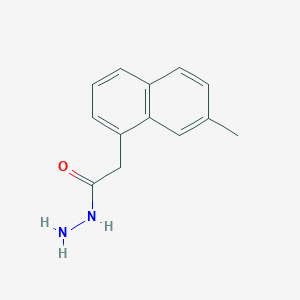
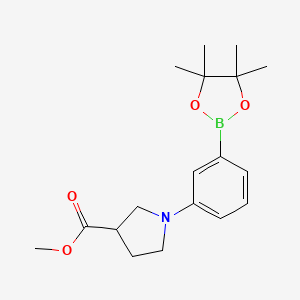
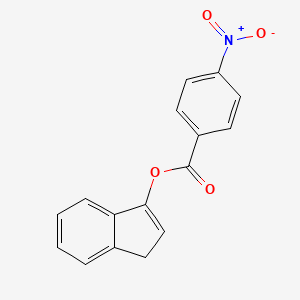
![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)
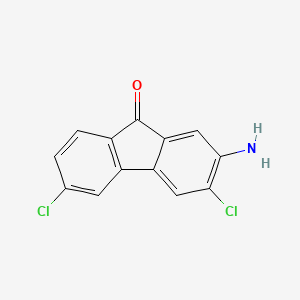
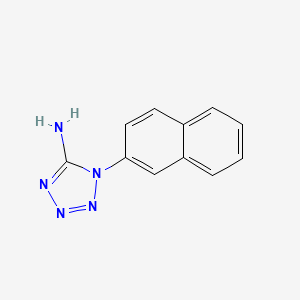
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)
